A Comprehensive Technical Guide to 3-(Chloromethyl)thiophene (CAS 2746-23-8): A Keystone Intermediate for Advanced Synthesis
A Comprehensive Technical Guide to 3-(Chloromethyl)thiophene (CAS 2746-23-8): A Keystone Intermediate for Advanced Synthesis
Introduction: 3-(Chloromethyl)thiophene is a heterocyclic organic compound that has emerged as a pivotal intermediate in the realms of medicinal chemistry and materials science.[1] Characterized by a five-membered aromatic thiophene ring substituted with a reactive chloromethyl group at the 3-position, this molecule offers a unique combination of aromatic stability and functional group reactivity.[1] The thiophene scaffold itself is a privileged structure in drug discovery, often employed as a bioisosteric replacement for phenyl rings to enhance metabolic stability, binding affinity, and overall physicochemical properties of a parent compound.[2] The presence of the highly labile chloromethyl group provides a direct handle for synthetic chemists to perform nucleophilic substitutions, enabling the facile construction of complex molecular architectures.[1][3] This guide provides an in-depth exploration of 3-(Chloromethyl)thiophene, covering its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, designed for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical and Physical Properties
3-(Chloromethyl)thiophene is typically a colorless to pale yellow liquid with a distinct odor.[1] Its identity and core physical properties are summarized below.
Structural and Molecular Identity
| Identifier | Value | Source |
| CAS Number | 2746-23-8 | [4][5][6] |
| Molecular Formula | C₅H₅ClS | [1][4][5][6] |
| Molecular Weight | 132.61 g/mol | [4][5][6] |
| IUPAC Name | 3-(chloromethyl)thiophene | [6] |
| Synonyms | (Thien-3-yl)methyl chloride, Thiophene-3-methyl chloride | [4][5] |
| SMILES | C1=CSC=C1CCl | [6] |
| InChI Key | KKWWFYAKOFXBEY-UHFFFAOYSA-N | [6] |
graph "3_chloromethyl_thiophene_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S1 [label="S"]; C5 [label="CH₂"]; Cl1 [label="Cl"];
// Position nodes for layout C1 [pos="0,1!"]; C2 [pos="-0.95,0.31!"]; S1 [pos="-0.59,-0.81!"]; C3 [pos="0.59,-0.81!"]; C4 [pos="0.95,0.31!"]; C5 [pos="1.9,0.6!"]; Cl1 [pos="2.8,0.9!"];
// Bonds C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1 [style=double]; C2 -- C3 [style=double]; C4 -- C5; C5 -- Cl1; }
Caption: Chemical structure of 3-(Chloromethyl)thiophene.
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 183 °C | [4][5] |
| Density | 1.243 g/cm³ | [4][5] |
| Flash Point | 80 °C | [4][5] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of 3-(Chloromethyl)thiophene is rooted in both the reactivity of the thiophene ring and the attached chloromethyl group.
Synthesis Pathways
The direct chloromethylation of thiophene is a common method for producing chloromethylthiophenes. However, this reaction characteristically favors substitution at the more nucleophilic C2 (α) position, often leading to a mixture of isomers and di-substituted products like 2,5-dichloromethyl-thiophene.[7] Achieving high regioselectivity for the 3-isomer can be challenging and may require multi-step synthetic strategies that install a directing group or utilize a pre-functionalized thiophene precursor.
A general approach for chloromethylation involves the reaction of a thiophene derivative with formaldehyde (or paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[8][9]
General Chloromethylation Protocol:
-
Combine the starting thiophene material, paraformaldehyde, and a catalyst such as zinc chloride in a suitable reaction vessel.[8]
-
Heat the mixture to a moderate temperature (e.g., 55 °C).[8]
-
Pass dry hydrogen chloride gas through the reaction mixture for several hours to facilitate the chloromethylation.[8]
-
Upon completion, cool the reaction and quench by pouring it into a mixture of ether and ice water.[8]
-
Separate the organic phase, wash sequentially with sodium chloride solution, sodium bicarbonate solution, and again with sodium chloride solution.[8]
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the resulting crude product, typically an oil, via vacuum distillation to yield the chloromethylated thiophene.[8]
Caption: General workflow for the synthesis of chloromethylated thiophenes.
Core Reactivity Principles
1. Thiophene Ring Reactivity: Electrophilic Aromatic Substitution Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions such as nitration, halogenation, and acylation.[10][11] Its reactivity is significantly greater than that of benzene, which is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons.[11][12]
Electrophilic attack preferentially occurs at the C2 (α) position because the resulting intermediate is stabilized by three resonance structures, whereas attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[11][13] This inherent regioselectivity is a critical consideration in the synthesis and functionalization of thiophene derivatives.
Caption: Resonance stabilization of intermediates in electrophilic substitution.
2. Chloromethyl Group Reactivity: Nucleophilic Substitution The primary utility of 3-(Chloromethyl)thiophene as a synthetic intermediate stems from the high reactivity of the chloromethyl group.[1][3] The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This allows for the straightforward introduction of the 3-thienylmethyl moiety into target molecules, a common strategy in the synthesis of pharmaceuticals and functional materials.[14]
Part 3: Applications in Drug Discovery and Development
The thiophene nucleus is present in at least 26 FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][14] 3-(Chloromethyl)thiophene serves as a key building block for synthesizing a diverse array of biologically active compounds.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: It is a precursor for thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam.[14]
-
Antifungal Drugs: The chloromethyl functionality is crucial for synthesizing antifungal agents such as tioconazole and sertaconazole through nucleophilic substitution reactions.[9][14]
-
Antimicrobial Agents: Thiophene derivatives have shown promising bactericidal effects against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[15]
-
Antiplatelet Drugs: Thiophene precursors are fundamental to the synthesis of the thienopyridine class of antiplatelet drugs, which includes Clopidogrel and Ticlopidine.[16]
-
Anticancer Research: Thiophene derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[2]
Caption: Role of 3-(Chloromethyl)thiophene as a building block in API synthesis.
Part 4: Spectroscopic Data Profile
Detailed spectroscopic analysis is essential for confirming the identity and purity of 3-(Chloromethyl)thiophene. The following table summarizes the expected spectral characteristics based on its molecular structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Thiophene Ring Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). The proton at C2 will likely be the most deshielded. Protons will exhibit characteristic coupling patterns (doublets, triplets, or multiplets).- Chloromethyl Protons (-CH₂Cl): A singlet in the range of ~4.5-5.0 ppm. |
| ¹³C NMR | - Thiophene Ring Carbons: Four signals in the aromatic region (~120-145 ppm). The carbon bonded to the chloromethyl group (C3) and the carbon adjacent to the sulfur (C2) will have distinct chemical shifts.- Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around 40-50 ppm. |
| Infrared (IR) | - C-H stretch (aromatic): ~3100 cm⁻¹- C=C stretch (aromatic): ~1500-1600 cm⁻¹- C-S stretch (in ring): ~600-800 cm⁻¹- C-Cl stretch: ~650-800 cm⁻¹ |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z ≈ 132, with a characteristic M+2 isotope peak at m/z ≈ 134 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.- Major Fragments: Loss of Cl (m/z ≈ 97) and fragmentation of the thiophene ring. |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Accurately weigh 5-10 mg of the 3-(Chloromethyl)thiophene sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[17]
Part 5: Safety, Handling, and Storage
3-(Chloromethyl)thiophene is a hazardous chemical that requires strict safety protocols. Its high reactivity also contributes to significant instability, necessitating precise storage conditions.
Hazard Identification
Aggregated GHS information indicates that this compound is hazardous.[6]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | ❗ |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | corrosive |
| Irritation | H335: May cause respiratory irritation | ❗ |
(Source: ECHA C&L Inventory[6][18])
Safe Handling Protocol
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[19][20]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[20]
-
Body Protection: Wear a flame-retardant lab coat and, if necessary, a chemical-resistant apron or full suit.[19][20]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[19][20]
-
Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Contain the spillage with an inert absorbent material and place it in a suitable container for disposal. Do not let the product enter drains.[19]
Storage and Stability
Chloromethylated thiophenes are notoriously unstable. They have a tendency to decompose, often with the liberation of hydrogen chloride (HCl) gas.[21][22] This gas can build up pressure inside a sealed container, creating a risk of violent rupture or explosion.[7][22]
Critical Storage Recommendations:
-
Temperature: Store in a freezer at low temperatures (e.g., under -20°C or between 2-8°C) to slow the rate of decomposition.[5][23]
-
Container: Store in a glass bottle with a vented cap or a loosely fitted stopper (e.g., wrapped with glass wool) to prevent dangerous pressure buildup. Never store in a tightly sealed container. [21][22]
-
Stabilization: For longer-term storage, the compound should be stabilized. The addition of 1-2% by weight of an acid scavenger like dicyclohexylamine is recommended to neutralize any HCl that forms.[21][22]
-
Atmosphere: Keep the container in a dark, cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[19][24]
-
Inspection: Regularly inspect the material for signs of decomposition, which include darkening of the liquid, frothing, or resinification.[22]
Caption: Lifecycle and safety workflow for 3-(Chloromethyl)thiophene.
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